Ansornitinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

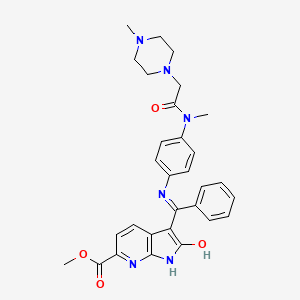

Structure

2D Structure

3D Structure

Properties

CAS No. |

1448874-96-1 |

|---|---|

Molecular Formula |

C30H32N6O4 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |

InChI |

InChI=1S/C30H32N6O4/c1-34-15-17-36(18-16-34)19-25(37)35(2)22-11-9-21(10-12-22)31-27(20-7-5-4-6-8-20)26-23-13-14-24(30(39)40-3)32-28(23)33-29(26)38/h4-14,38H,15-19H2,1-3H3,(H,32,33) |

InChI Key |

CIBINADBMIHXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=N5)C(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Multi-Targeted Tyrosine Kinase Inhibitors in Renal Cell Carcinoma: A Sunitinib Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Ansornitinib" did not yield any publicly available information regarding its use or mechanism of action in renal cell carcinoma. It is possible that this is an internal designation, a compound in early-stage development not yet in the public domain, or a misspelling. Therefore, this guide will focus on a well-established and extensively researched multi-targeted tyrosine kinase inhibitor, sunitinib , as a representative example to illustrate the core mechanisms of action relevant to this class of drugs in renal cell carcinoma (RCC).

Introduction to Multi-Targeted Tyrosine Kinase Inhibitors in Renal Cell Carcinoma

Renal cell carcinoma (RCC), particularly the clear cell subtype (ccRCC), is characterized by its high vascularity. A key molecular hallmark of ccRCC is the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate the transcription of several pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1][2] These growth factors bind to their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells, stimulating angiogenesis and promoting tumor growth.[3][4]

Sunitinib (marketed as Sutent®) is an oral, small-molecule, multi-targeted RTK inhibitor that has been a cornerstone in the treatment of metastatic RCC (mRCC).[5][6][7] Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor angiogenesis and cell proliferation.[5][8]

Core Mechanism of Action of Sunitinib

Sunitinib functions as an ATP-competitive inhibitor at the catalytic site of multiple RTKs.[5] By blocking the binding of ATP, it prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades.[6] The primary therapeutic effect in RCC is attributed to its potent anti-angiogenic properties, complemented by direct anti-tumor effects.[6]

Molecular Targets of Sunitinib

Sunitinib is characterized by its broad inhibitory profile against several classes of RTKs.[9][10]

Table 1: Key Molecular Targets of Sunitinib

| Receptor Family | Specific Receptors Inhibited | Primary Role in RCC Pathogenesis |

| VEGF Receptors (VEGFRs) | VEGFR-1, VEGFR-2, VEGFR-3 | Critical mediators of tumor angiogenesis, promoting endothelial cell proliferation, migration, and survival.[3][5] |

| PDGF Receptors (PDGFRs) | PDGFR-α, PDGFR-β | Involved in the recruitment of pericytes and vascular smooth muscle cells, which support and stabilize newly formed blood vessels.[5] |

| Stem Cell Factor Receptor | c-KIT (CD117) | Implicated in tumor cell proliferation and survival in certain contexts.[5][9] |

| FMS-like Tyrosine Kinase-3 | FLT3 | Can be involved in tumor cell growth and survival.[9] |

| Colony-Stimulating Factor 1 Receptor | CSF-1R | Plays a role in the tumor microenvironment, particularly in macrophage regulation.[11] |

| Glial Cell Line-Derived Neurotrophic Factor Receptor | RET | Can be involved in tumor cell proliferation and survival.[9] |

Inhibition of Key Signaling Pathways

The simultaneous inhibition of VEGFRs and PDGFRs by sunitinib forms the basis of its potent anti-angiogenic activity.

-

VEGF Signaling Pathway: By blocking VEGFR-2, the principal mediator of VEGF's angiogenic effects, sunitinib inhibits the downstream activation of pathways such as PLCγ-PKC-MAPK/ERK and PI3K-Akt, which are crucial for endothelial cell proliferation and survival.[4][12]

-

PDGF Signaling Pathway: Inhibition of PDGFR-β on pericytes disrupts the interaction between endothelial cells and pericytes, leading to the destabilization and regression of tumor vasculature.[4]

The combined effect is a reduction in tumor vascularization, which limits the supply of oxygen and nutrients to the tumor, thereby impeding its growth and potentially leading to apoptosis.[5]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of sunitinib in mRCC has been demonstrated in numerous clinical trials. The data below is a summary from key studies.

Table 2: Efficacy of First-Line Sunitinib in Metastatic Clear Cell RCC (Phase III Trial vs. IFN-α) [13]

| Endpoint | Sunitinib (n=375) | Interferon Alfa (n=375) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (mPFS) | 11 months | 5 months | 0.42 (0.32-0.54) | <0.001 |

| Objective Response Rate (ORR) | 47% | 12% | - | <0.001 |

| Median Overall Survival (mOS) | 26.4 months | 21.8 months | 0.821 (0.673-1.001) | 0.051 |

Table 3: Sunitinib Efficacy in Papillary RCC (Phase II Study) [14]

| Patient Subtype | Median Progression-Free Survival | Median Overall Survival |

| Type 1 (n=15) | 6.6 months | 17.8 months |

| Type 2 (n=46) | 5.5 months | 12.4 months |

Detailed Methodologies for Key Experiments

The mechanism of action and efficacy of tyrosine kinase inhibitors like sunitinib are elucidated through a combination of in vitro and in vivo studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a compound against a panel of purified recombinant protein kinases.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate protein (e.g., a generic substrate like myelin basic protein or a specific peptide), and a kinase assay buffer (typically containing Tris-HCl, MgCl₂, and other cofactors).[15]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., sunitinib) to the reaction mixture and incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).[15]

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Often, a radiolabeled ATP ([γ-³²P]ATP) is used to enable quantification of phosphate incorporation into the substrate.[15]

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a solution like LDS sample buffer or by spotting the mixture onto a phosphocellulose membrane.[15]

-

Quantification:

-

If using SDS-PAGE, resolve the proteins, stain the gel to visualize protein bands, and detect the radiolabel by autoradiography.[15]

-

If using a membrane-based assay, wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the substrate-bound phosphate using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined using non-linear regression analysis.[16]

Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Plate RCC cells (e.g., 786-O, A-498) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (sunitinib) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.

-

Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.

-

-

Data Analysis: Read the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle-treated control wells and plot cell viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Then, randomize the animals into treatment and control groups.

-

Drug Administration: Administer the test compound (sunitinib) or vehicle control to the mice. Sunitinib is typically administered orally via gavage, following a clinically relevant dosing schedule (e.g., daily for a set number of weeks).[17]

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size. At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

Multi-targeted tyrosine kinase inhibitors, exemplified by sunitinib, represent a cornerstone of therapy for metastatic renal cell carcinoma. Their mechanism of action is centered on the potent and simultaneous inhibition of key signaling pathways involved in tumor angiogenesis and, to a lesser extent, direct tumor cell proliferation. By targeting critical RTKs like VEGFR and PDGFR, these agents effectively disrupt the tumor's blood supply, leading to significant clinical benefit. A thorough understanding of their molecular targets, the signaling cascades they inhibit, and the experimental methodologies used to characterize them is essential for the continued development of novel and improved therapies for RCC.

References

- 1. VEGF and PD-1 pathway inhibitors in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sunitinib - Wikipedia [en.wikipedia.org]

- 6. Sunitinib in the treatment of renal cell carcinoma: an update on recent evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfizerpro.com [pfizerpro.com]

- 8. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actionkidneycancer.org [actionkidneycancer.org]

- 15. In vitro protein kinase assay [bio-protocol.org]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Core of Sunitinib's Action: A Technical Guide to Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib (formerly known as SU11248 and marketed as Sutent®) is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its approval for the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) marked a significant advancement in targeted cancer therapy.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of sunitinib's signaling pathway inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

Sunitinib exerts its anti-tumor effects by competitively inhibiting the intracellular adenosine triphosphate (ATP) binding sites of multiple RTKs, thereby blocking their phosphorylation and downstream signaling.[1][3] This simultaneous inhibition of several critical pathways involved in tumor growth, angiogenesis, and metastasis underpins its broad efficacy.

The primary targets of sunitinib include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, VEGFR-2, and VEGFR-3. Inhibition of this pathway is crucial for blocking angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[3][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β. These receptors are involved in tumor cell proliferation and the recruitment of pericytes and stromal cells that support the tumor microenvironment.[3][4]

-

Stem Cell Factor Receptor (c-KIT): A key driver in the majority of GISTs. Sunitinib is a critical second-line therapy for GIST patients whose tumors have developed resistance to imatinib.[1][3]

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML), its inhibition by sunitinib impedes the proliferation of cancer cells with FLT3 mutations.[3]

-

Rearranged during Transfection (RET): Implicated in the development of certain thyroid cancers and neuroendocrine tumors.[3]

The inhibition of these primary targets leads to the downstream suppression of several key signaling cascades, most notably the RAS/MAPK , PI3K/AKT , and STAT3 pathways.[4][5]

Signaling Pathway Diagram

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.

Quantitative Data: In Vitro and Clinical Efficacy

Sunitinib's potency and clinical effectiveness have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Sunitinib

| Target Kinase | IC50 (nM) | Reference |

| PDGFRβ | 2 | [1][3] |

| VEGFR2 (Flk-1) | 80 | [1][3] |

| c-Kit | Varies by mutation | [6] |

| FLT3 | 250 (wild-type) | [3] |

| FLT3-ITD | 50 | [3] |

| RET | Potent inhibition | [3] |

| VEGF-dependent VEGFR2 phosphorylation in cells | 10 | [3] |

| PDGF-dependent PDGFRβ phosphorylation in cells | 10 | [3] |

IC50 values represent the concentration of sunitinib required to inhibit 50% of the kinase activity in vitro.

Table 2: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)

| Study Phase | Treatment Arm | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) | Median Overall Survival (mOS) | Reference |

| Phase III | Sunitinib | 11 months | 47% | 26.4 months | [2][7][8] |

| Phase III | Interferon-α | 5 months | 12% | 21.8 months | [2][7][8] |

| Phase II (cytokine-refractory) | Sunitinib | 8.8 months | 33% | 23.9 months | [5][9] |

Table 3: Clinical Efficacy of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor (GIST)

| Study Phase | Treatment Arm | Median Time to Tumor Progression (TTP) | Clinical Benefit Rate* | Median Overall Survival (mOS) | Reference |

| Phase III | Sunitinib | 27.3 weeks | 58% | 73.9 weeks (adjusted for crossover) | [10][11] |

| Phase III | Placebo | 6.4 weeks | 17% | 35.7 weeks (adjusted for crossover) | [10][11] |

Clinical Benefit Rate includes partial response or stable disease for ≥ 6 months.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to evaluate sunitinib's efficacy.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of sunitinib on the enzymatic activity of a target kinase.

Workflow Diagram:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

-

Plate Coating: Coat 96-well microtiter plates with a peptide substrate (e.g., 20 µ g/well of poly-Glu,Tyr in PBS) and incubate overnight at 4°C.[3]

-

Reagent Preparation:

-

Prepare a 2x kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% BSA).[3]

-

Dilute the recombinant kinase (e.g., GST-VEGFR2) in the kinase dilution buffer to a final concentration of 50 ng/mL.[3]

-

Prepare serial dilutions of sunitinib in the appropriate solvent (e.g., DMSO) and then dilute in the reaction buffer.

-

-

Assay Procedure:

-

Wash the coated plates three times with Tris-Buffered Saline with Tween 20 (TBST).

-

Add 25 µL of the diluted kinase to each well.

-

Add 25 µL of the diluted sunitinib or vehicle control to each well.

-

Initiate the kinase reaction by adding 50 µL of ATP solution containing MnCl₂ (final concentration of 10 mM MnCl₂). For radiometric assays, [γ-³²P]-ATP is used.[12]

-

Incubate the plates for 1 hour at 37°C.[3]

-

-

Detection:

-

Wash the plates three times with TBST.

-

For ELISA-based detection, add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate. After washing, add a substrate like 2,2′-azino-di-[3-ethylbenzthiazoline sulfonate] and measure the absorbance.[3]

-

For radiometric assays, stop the reaction, capture the phosphorylated substrate on a filter, wash, and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of sunitinib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/WST-8 or CellTiter-Glo®)

This assay assesses the effect of sunitinib on the proliferation and viability of cancer cell lines.

Detailed Protocol (using a luminescent assay like CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, 786-O) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14]

-

Drug Treatment:

-

Prepare serial dilutions of sunitinib in the cell culture medium.

-

Replace the medium in the wells with the medium containing various concentrations of sunitinib or vehicle control (e.g., 0.1% DMSO).[14]

-

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[13][14]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This technique is used to determine if sunitinib inhibits the activation of specific downstream signaling proteins like STAT3.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture RCC cells (e.g., 786-O) to 70-80% confluency.

-

Treat the cells with sunitinib at various concentrations for a specified time (e.g., 2 to 24 hours).[15]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.[15][16]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-STAT3.[15]

-

Conclusion

Sunitinib's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases that are fundamental to tumor growth and angiogenesis. By blocking key signaling pathways such as VEGFR, PDGFR, and c-KIT, and their downstream effectors like RAS/MAPK, PI3K/AKT, and STAT3, sunitinib provides a multi-pronged attack on cancer cells. The quantitative data from both preclinical and clinical studies underscore its potent anti-tumor activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of sunitinib and to develop next-generation targeted therapies. The continued exploration of the complex signaling networks affected by multi-targeted inhibitors like sunitinib will be crucial in advancing personalized cancer medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sunitinib efficacy against advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sunitinib in Metastatic Renal Cell Carcinoma: A Systematic Review of UK Real World Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Association of Toxicity of Sorafenib and Sunitinib for Human Keratinocytes with Inhibition of Signal Transduction and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

Sunitinib: A Comprehensive Technical Review of its Target Profile and Kinase Selectivity

For Immediate Release

This technical guide provides an in-depth overview of the target profile and kinase selectivity of sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib is a small-molecule inhibitor that has demonstrated significant anti-tumor and anti-angiogenic activities in numerous preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular mechanisms of sunitinib.

Executive Summary

Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer. Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[1][2][3] Additionally, sunitinib potently inhibits other RTKs such as KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[3][4] By simultaneously inhibiting these targets, sunitinib disrupts key signaling pathways, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis, ultimately resulting in tumor shrinkage.[1]

Target Profile and Kinase Selectivity

Sunitinib's efficacy is derived from its ability to bind to and inhibit the activity of multiple RTKs. The inhibitory activity of sunitinib has been quantified in various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: Sunitinib Biochemical IC50 Values for Key Kinase Targets

| Target Kinase | IC50 (nM) |

| PDGFRβ | 2[5][6] |

| VEGFR2 (Flk-1) | 80[5][6] |

| FLT3 (ITD) | 50[5][7] |

| FLT3 (Asp835) | 30[5][7] |

| FLT3 (wild-type) | 250[5][7] |

Table 2: Sunitinib Cellular IC50 Values in Various Cell Lines

| Cell Line | Assay Type | IC50 |

| HUVECs (VEGF-induced) | Proliferation | 40 nM[5][7] |

| NIH-3T3 (PDGFRα-expressing) | Proliferation | 69 nM[5][7] |

| NIH-3T3 (PDGFRβ-expressing) | Proliferation | 39 nM[5][7] |

| MV4;11 | Proliferation | 8 nM[5][6] |

| OC1-AML5 | Proliferation | 14 nM[5][6] |

| 786-O (Renal Cell Carcinoma) | Proliferation | 1.4 - 4.6 µM[8][9] |

| HT-29 (Colon Carcinoma) | Proliferation | 2.3 µM[9] |

| Glioblastoma Multiforme (GBM) Cell Lines | Proliferation | Median: 5.4 µM[10] |

Signaling Pathways

Sunitinib exerts its anti-cancer effects by inhibiting the signaling pathways downstream of its target RTKs. The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of sunitinib's activity.

Biochemical Tyrosine Kinase Assays

This assay quantifies the trans-phosphorylation activity of purified receptor tyrosine kinases.

Methodology:

-

Plate Preparation: 96-well microtiter plates are pre-coated with the peptide substrate poly-Glu,Tyr (4:1) and incubated overnight. Excess protein binding sites are blocked with Bovine Serum Albumin (BSA).[5][11]

-

Enzyme Addition: Purified GST-fusion proteins of the kinase of interest (e.g., GST-VEGFR2 or GST-PDGFRβ) are added to the wells.[7][11]

-

Inhibitor Addition: Sunitinib is added to the wells at a range of concentrations.[5][11]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and MnCl2 and incubated at room temperature. The reaction is stopped with the addition of EDTA.[5][6][11]

-

Detection: The amount of phosphotyrosine is quantified using an ELISA-based method. A rabbit polyclonal anti-phosphotyrosine antibody is added, followed by a goat anti-rabbit antibody conjugated to horseradish peroxidase (HRP). A colorimetric substrate for HRP is then added, and the absorbance is measured.[5][6][11]

Cell-Based Proliferation Assays

These assays measure the effect of sunitinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Serum Starvation: Cells are often serum-starved overnight to synchronize their cell cycles.[5][7]

-

Treatment: Cells are treated with various concentrations of sunitinib. For assays involving growth factors, the respective ligand (e.g., VEGF or PDGF) is also added.[5][7]

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).[5][7][10]

-

Viability Measurement: Cell proliferation is measured using various methods:

-

Alamar Blue Assay: A redox indicator that changes color in response to metabolic activity.[5][7]

-

Trypan Blue Exclusion: A dye exclusion method to count viable cells.[5][7]

-

WST Assay (Water-Soluble Tetrazolium Salt): A colorimetric assay that measures mitochondrial dehydrogenase activity.[8]

-

MTT Assay: A colorimetric assay that measures metabolic activity.[10]

-

Apoptosis Assays

These assays determine if sunitinib induces programmed cell death in cancer cells.

Methodology:

-

Cell Treatment: Cells are treated with sunitinib for a specified time (e.g., 24 hours).[5][7]

-

Protein Extraction: Cellular proteins are extracted and quantified.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptosis markers such as cleaved poly (ADP-ribose) polymerase (PARP) or cleaved caspase-3.[5][7]

Conclusion

Sunitinib is a potent, multi-targeted inhibitor of several receptor tyrosine kinases that are crucial for tumor growth and angiogenesis. Its well-defined target profile and kinase selectivity have been established through extensive biochemical and cell-based assays. The ability of sunitinib to simultaneously block multiple signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, underlies its broad anti-tumor activity observed in a variety of solid tumors. This technical guide provides a comprehensive overview of the key data and methodologies that form the basis of our understanding of sunitinib's mechanism of action.

References

- 1. Sunitinib - Wikipedia [en.wikipedia.org]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sunitix.net [sunitix.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. eurodiagnostico.com [eurodiagnostico.com]

Ansornitinib Preclinical Studies and In Vitro Models: A Technical Guide

Note to the reader: The initial search for "Ansornitinib" did not yield specific preclinical data. However, due to the phonetic similarity and the nature of the requested information, this guide focuses on the extensive preclinical and in vitro data available for Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor. It is presumed that "this compound" may have been a typographical error for "Sunitinib."

This technical guide provides a comprehensive overview of the preclinical studies and in vitro models for Sunitinib, a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visualization of key biological pathways and workflows.

Mechanism of Action

Sunitinib inhibits multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1][2] Its primary targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3).[3][4] By simultaneously inhibiting these pathways, Sunitinib reduces tumor vascularization and triggers cancer cell apoptosis, leading to tumor shrinkage.[3] Additionally, Sunitinib is a potent inhibitor of KIT (stem-cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[1][5]

Caption: Sunitinib's multi-targeted inhibition of key receptor tyrosine kinases.

In Vitro Studies

Kinase Inhibition

Sunitinib's inhibitory activity has been demonstrated in various biochemical and cellular assays.[4]

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| VEGFR-1 | - | Biochemical/Cellular | [1] |

| VEGFR-2 | - | Biochemical/Cellular | [1] |

| VEGFR-3 | - | Biochemical/Cellular | [1] |

| PDGFRα | - | Biochemical/Cellular | [1] |

| PDGFRβ | - | Biochemical/Cellular | [1] |

| KIT | - | Biochemical/Cellular | [1] |

| FLT3 | - | Biochemical/Cellular | [1] |

| CSF-1R | - | Biochemical/Cellular | [1] |

| RET | - | Biochemical/Cellular | [1] |

| Kasumi-1 (KIT mutant) | 75.7 | In Vitro Cell Line | [6] |

Note: Specific IC50 values from a comprehensive panel were not consistently available across the search results. The table reflects the targets identified as being potently inhibited.

Cell-Based Assays

Sunitinib has been shown to inhibit the proliferation of various cancer cell lines in vitro.

-

Cell Seeding: Cancer cell lines are seeded into 24-well or 96-well tissue culture plates at a specific density (e.g., 200,000 cells per well) and incubated for 24 hours at 37°C.[7]

-

Drug Treatment: Cells are exposed to increasing concentrations of Sunitinib.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity.[8][9]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Caption: A generalized workflow for an in vitro cell viability assay.

Preclinical In Vivo Studies

Sunitinib has demonstrated significant antitumor activity in a variety of human tumor xenograft models in mice.[10]

Xenograft Models

| Tumor Type | Animal Model | Sunitinib Dose | Outcome | Reference |

| Neuroblastoma (localized) | NOD-SCID mice | 20-40 mg/kg | Dose-dependent inhibition of tumor growth and angiogenesis | [7] |

| Neuroblastoma (metastatic) | NOD-SCID mice | - | Inhibition of metastasis | [7] |

| Pediatric Solid Tumors (various) | Murine xenografts | 53.5 mg/kg for 28 days | Significant prolongation of event-free survival in 54% of solid tumor models | [6] |

| Renal Cell Carcinoma | - | - | Significant antiangiogenesis and antitumor effects | [4] |

-

Cell Implantation: Human tumor cells (e.g., SK-N-BE(2) neuroblastoma cells) are injected subcutaneously or intravenously into immunodeficient mice (e.g., NOD-SCID mice).[7]

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 0.5 cm³).[7]

-

Treatment Administration: Sunitinib or a vehicle control is administered to the mice, typically via oral gavage, at a specified dose and schedule.[6]

-

Tumor Measurement: Tumor size is measured regularly (e.g., weekly) in two dimensions.[7]

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31, von Willebrand factor).[7][11]

Caption: The experimental workflow for a preclinical xenograft tumor model.

Resistance Mechanisms

Despite its efficacy, resistance to Sunitinib can develop. Preclinical studies have begun to elucidate the molecular mechanisms underlying both intrinsic and acquired resistance.

-

Intrinsic Resistance: Approximately 30% of patients with metastatic renal cell carcinoma (mRCC) are intrinsically resistant to Sunitinib.[12] The mechanisms for this are not yet fully understood.

-

Acquired Resistance: The majority of patients who initially respond to Sunitinib eventually develop resistance within 6-15 months.[12][13]

Proposed Mechanisms of Acquired Resistance:

-

Activation of bypass or alternative pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of VEGFR and PDGFR.

-

Inadequate drug accumulation: Changes in drug transporters or lysosomal sequestration can reduce the intracellular concentration of Sunitinib.[14]

-

Tumor microenvironment alterations: The tumor microenvironment can evolve to support tumor growth despite Sunitinib treatment.

-

Metabolic reprogramming: Cancer cells can alter their metabolic pathways to survive and proliferate.[9]

-

Epigenetic regulation: Changes in gene expression patterns through epigenetic modifications can contribute to resistance.[13]

Conclusion

The preclinical and in vitro data for Sunitinib provide a strong rationale for its clinical development and use. Its multi-targeted mechanism of action, inhibiting key pathways involved in tumor growth and angiogenesis, has been validated in numerous cell-based and animal models. Understanding the experimental protocols used in these studies is crucial for interpreting the data and designing future research. Further investigation into the mechanisms of resistance is essential for developing strategies to overcome this clinical challenge and improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Initial testing (stage 1) of sunitinib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a novel conjugatable sunitinib analogue validated through in vitro and in vivo preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sunitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of various malignancies, notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its efficacy is rooted in its ability to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of sunitinib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex pathways to support further research and development in this area.

Pharmacodynamics: Mechanism of Action and Biomarkers

Sunitinib exerts its anti-tumor effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and the receptor for glial cell line-derived neurotrophic factor (RET).[1][2][3] The inhibition of these kinases disrupts downstream signaling cascades, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis, ultimately resulting in tumor shrinkage.[3]

Signaling Pathway

The primary mechanism of action of sunitinib involves the competitive inhibition of ATP binding to the kinase domain of its target receptors. This blockade prevents receptor phosphorylation and activation, thereby inhibiting downstream signaling. The accompanying diagram illustrates the key signaling pathways targeted by sunitinib.

Pharmacodynamic Biomarkers

Several circulating proteins have been identified as potential pharmacodynamic biomarkers of sunitinib activity. In patients with mRCC, treatment with sunitinib has been shown to modulate plasma levels of proteins involved in VEGF signaling.[4] Notably, increases in plasma VEGF and placental growth factor (PlGF) concentrations, and decreases in soluble VEGFR-2 (sVEGFR-2) and soluble VEGFR-3 (sVEGFR-3) have been observed.[5] These changes are thought to reflect the on-target effect of sunitinib. Furthermore, sunitinib-induced hypertension has been suggested as a potential clinical biomarker of treatment efficacy in mRCC patients.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of sunitinib has been extensively studied in both preclinical models and human subjects.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have been crucial for understanding the disposition of sunitinib.

| Parameter | Rat | Monkey |

| Administration Route | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) |

| Dose | 15 mg/kg (p.o.), 5 mg/kg (i.v.) | 6 mg/kg (p.o.) |

| Tmax (h) | 3-8 | 3-8 |

| Terminal Half-life (h) | 8 | 17 |

| Bioavailability (%) | ~100% (female rats) | Not reported |

Data compiled from preclinical studies.

Clinical Pharmacokinetics

In humans, sunitinib is orally administered and exhibits predictable pharmacokinetic characteristics.

| Parameter | Value |

| Bioavailability | Unaffected by food |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours |

| Protein Binding (in vitro) | 95% (Sunitinib), 90% (SU12662) |

| Apparent Volume of Distribution (Vd/F) | 2230 L |

| Metabolism | Primarily by CYP3A4 to active metabolite SU12662 |

| Elimination Half-life | 40-60 hours (Sunitinib), 80-110 hours (SU12662) |

| Excretion | Primarily via feces (~61%), with a smaller fraction in urine (~16%) |

Data compiled from clinical pharmacology studies.[7]

Experimental Protocols

In Vitro Metabolism Assay

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for sunitinib metabolism.

Methodology:

-

Microsome Incubation: Sunitinib is incubated with human liver microsomes in the presence of NADPH.

-

Metabolite Identification: The formation of metabolites, such as the major active metabolite SU12662 (N-desethyl sunitinib), is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

CYP Isoform Identification: To pinpoint the specific CYP enzymes involved, the incubation is repeated in the presence of selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2).[8] Alternatively, recombinant human CYP enzymes are used to confirm the metabolic activity of individual isoforms.[9]

The diagram below outlines the workflow for an in vitro metabolism study.

Phase I Clinical Trial Protocol for Pharmacokinetics

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of sunitinib in patients with advanced solid tumors.

Methodology:

-

Patient Population: Patients with advanced, refractory solid malignancies are enrolled.

-

Dosing Regimen: Sunitinib is administered orally at a starting dose (e.g., 50 mg) on a specific schedule, such as 4 weeks on treatment followed by 2 weeks off (Schedule 4/2) or 2 weeks on treatment followed by 1 week off (Schedule 2/1).[10][11]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the first dose and at steady-state to determine the plasma concentrations of sunitinib and its active metabolite, SU12662.

-

Bioanalytical Method: Plasma concentrations are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Key PK parameters such as Cmax, Tmax, AUC, clearance, and half-life are calculated using non-compartmental or population PK modeling approaches.

-

Safety Monitoring: Patients are monitored for adverse events, and dose-limiting toxicities are assessed to determine the maximum tolerated dose.

The following diagram illustrates a typical workflow for a Phase I clinical trial of sunitinib.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of sunitinib. The comprehensive data tables, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of sunitinib's mechanism of action, metabolic pathways, and clinical pharmacology is essential for optimizing its therapeutic use and for the development of novel anti-cancer agents. The continued investigation into its complex interactions within biological systems will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunitinib - Wikipedia [en.wikipedia.org]

- 4. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunitinib side effects as surrogate biomarkers of efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Population Pharmacokinetic/Pharmacodynamic Modeling of Sunitinib by Dosing Schedule in Patients with Advanced Renal Cell Carcinoma or Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I and pharmacokinetic study of sunitinib administered daily for 2 weeks, followed by a 1-week off period - PubMed [pubmed.ncbi.nlm.nih.gov]

Sunitinib: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sunitinib, a multi-targeted tyrosine kinase inhibitor, and its pivotal role in the inhibition of angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.

Executive Summary

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its anti-cancer activity is largely attributed to its potent anti-angiogenic effects, mediated through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] By targeting these key drivers of angiogenesis, sunitinib effectively reduces tumor vascularization, inhibits tumor growth, and has demonstrated clinical efficacy in the treatment of various solid tumors, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] This document serves as a comprehensive resource for understanding the preclinical and clinical data supporting the anti-angiogenic properties of sunitinib.

Mechanism of Action

Sunitinib's primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of multiple RTKs.[3][4] This blockade prevents receptor phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

The principal targets of sunitinib implicated in angiogenesis are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): These receptors are critical for vasculogenesis and angiogenesis. Their inhibition by sunitinib directly impedes endothelial cell proliferation, migration, and tube formation.[3][5]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR signaling disrupts the integrity of the tumor vasculature.[3][5]

In addition to its anti-angiogenic targets, sunitinib also inhibits other RTKs, including c-KIT, FMS-like tyrosine kinase-3 (FLT3), and RET, contributing to its direct anti-tumor effects.[2][5]

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize key quantitative data from various in vitro and in vivo studies demonstrating the anti-angiogenic efficacy of sunitinib.

Table 1: In Vitro Inhibitory Activity of Sunitinib

| Target/Assay | Cell Line/System | IC50 / Ki / Kd | Reference(s) |

| PDGFRβ | Cell-free assay | 2 nM | [6] |

| PDGFRα | NIH-3T3 cells | 69 nM | [7] |

| VEGFR-1, -2, -3 | Biochemical assay | Ki = 0.009 µM | [3] |

| VEGFR2 (Flk-1) | Cell-free assay | 80 nM | [6] |

| c-Kit | Cell-free assay | - | [3] |

| FLT3 | MV4-11 cells | 50 nM (FLT3-ITD) | [7] |

| HUVEC Proliferation (VEGF-induced) | HUVECs | 10 nM - 40 nM | [7][8] |

| HUVEC Sprouting (VEGF-A induced) | HUVECs | 0.12 µM | [7] |

| Angiogenesis Tube Formation | Co-culture | 24.8 nM - 33.1 nM | [9] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of Sunitinib

| Cancer Model | Animal Model | Sunitinib Dose | Key Findings | Reference(s) |

| Glioblastoma (U87MG) | Athymic mice | 80 mg/kg/day (oral) | 74% reduction in microvessel density; 36% increase in median survival. | [10][11][12] |

| Glioma (SF188) | Nude mice | 10 mg/kg/day & 40 mg/kg/day (oral) | 29% and 50% tumor growth inhibition, respectively. | [13] |

| Triple-Negative Breast Cancer (MDA-MB-231) | - | - | 68 vs. 125 microvessels/mm² (treated vs. control). | [14] |

| Neuroblastoma | Xenograft mouse model | 20-40 mg/kg (gavage) | Dose-dependent inhibition of tumor growth and angiogenesis. | [15][16] |

| Various Xenografts (HT-29, A431, etc.) | - | 20-80 mg/kg/day | Broad and potent dose-dependent anti-tumor activity. | [7] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by sunitinib.

Caption: Sunitinib blocks VEGFR activation, inhibiting downstream PI3K/AKT and ERK signaling.

Caption: Sunitinib inhibits PDGFR, disrupting pericyte recruitment and vessel stabilization.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of sunitinib are provided below.

HUVEC Proliferation Assay

This assay measures the effect of sunitinib on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF

-

Sunitinib

-

96-well plates

-

MTT or BrdU proliferation assay kit

-

DMSO (vehicle control)

Procedure:

-

Seed HUVECs in 96-well plates at a density of 1,000-5,000 cells/well in complete EGM-2 medium and allow them to adhere overnight.[8][17]

-

The following day, replace the medium with a basal medium (e.g., M199) containing a low percentage of FBS (e.g., 0.1-2%) to induce quiescence.

-

After a starvation period (e.g., 6-24 hours), replace the medium with the experimental medium containing 10% FBS, a stimulating concentration of VEGF (e.g., 100 ng/ml), and varying concentrations of sunitinib or vehicle (DMSO).[8]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a standard method such as the MTT assay (measuring mitochondrial activity) or BrdU incorporation (measuring DNA synthesis) according to the manufacturer's instructions.

-

Calculate the IC50 value for sunitinib's inhibition of HUVEC proliferation.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of sunitinib to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Materials:

-

HUVECs or other endothelial cells

-

Endothelial cell culture medium

-

Matrigel® Basement Membrane Matrix

-

24- or 96-well plates

-

Sunitinib

-

VEGF (optional, as a stimulant)

-

Calcein AM (for visualization)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with 250 µl of Matrigel per well.[18]

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[19]

-

Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentrations of sunitinib and/or VEGF.

-

Seed the HUVECs onto the solidified Matrigel at a density of 1 x 10^5 cells/well.[18]

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[18][19]

-

Visualize the tube formation using a microscope. For quantitative analysis, the cells can be labeled with Calcein AM.[19]

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branching points, and total tube area using image analysis software.

In Vivo Tumor Xenograft Model

This model evaluates the in vivo efficacy of sunitinib on tumor growth and angiogenesis in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Tumor cells (e.g., U87MG, SF188V+)

-

Matrigel (optional, for subcutaneous injection)

-

Sunitinib

-

Vehicle for oral gavage (e.g., citrate buffer)

-

Calipers for tumor measurement

-

Antibodies for immunohistochemistry (e.g., anti-CD31 or anti-von Willebrand factor for microvessel density)

Procedure:

-

Inject tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.[13]

-

Allow the tumors to grow to a palpable size (e.g., ~500 mm³).[13]

-

Randomize the mice into control and treatment groups.

-

Administer sunitinib (e.g., 20-80 mg/kg) or vehicle daily via oral gavage.[13][15] A common schedule is 5 days on, 2 days off.[10]

-

Monitor tumor growth by measuring tumor dimensions with calipers twice a week and calculate tumor volume (e.g., 0.5 x length x width²).[13]

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin for immunohistochemical analysis of microvessel density (MVD) using endothelial cell markers.

-

Quantify MVD by counting the number of stained microvessels per unit area in multiple tumor sections.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-angiogenic properties of a compound like sunitinib.

Caption: A typical workflow for assessing anti-angiogenic drugs from in vitro to in vivo studies.

Conclusion

Sunitinib is a potent inhibitor of angiogenesis, primarily through its targeting of VEGFR and PDGFR signaling pathways. The extensive preclinical and clinical data robustly support its mechanism of action and its efficacy in reducing tumor vascularity and inhibiting tumor growth. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on sunitinib and other anti-angiogenic therapies. Further research into mechanisms of resistance and combination therapies will continue to refine the clinical application of this important anti-cancer agent.

References

- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Endothelial tube formation assay [bio-protocol.org]

- 19. corning.com [corning.com]

Ansornitinib Resistance Mechanisms in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansornitinib is a novel tyrosine kinase inhibitor (TKI) showing promise in the treatment of various cancers. As with other targeted therapies, the emergence of drug resistance is a significant clinical challenge that can limit its long-term efficacy. Understanding the molecular underpinnings of resistance to this compound is crucial for developing strategies to overcome it, including the design of next-generation inhibitors and combination therapies.

This technical guide provides an in-depth overview of the potential mechanisms of resistance to this compound in cancer cells. While specific data on this compound resistance is emerging, we can infer the likely mechanisms based on the well-established patterns of resistance observed with other TKIs that target similar signaling pathways, such as those driven by ALK, EGFR, and MET. These resistance mechanisms can be broadly categorized into two main types: on-target resistance , which involves alterations to the drug's direct target, and off-target resistance , which involves the activation of alternative signaling pathways that bypass the inhibited target.

On-Target Resistance Mechanisms

On-target resistance arises from genetic changes in the kinase domain of the target protein, which reduce the binding affinity of the inhibitor. This is a common mechanism of acquired resistance to TKIs.

Secondary Mutations in the Kinase Domain

The most frequent on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain of the target protein. These mutations can sterically hinder the binding of the TKI or alter the conformation of the ATP-binding pocket, thereby reducing the drug's inhibitory effect.

Table 1: Common Secondary Mutations Conferring Resistance to ALK and EGFR Tyrosine Kinase Inhibitors

| TKI Class | Target | Key Resistance Mutations | Consequence of Mutation |

| ALK Inhibitors | ALK | G1202R | Steric hindrance preventing binding of most ALK inhibitors.[1][2][3][4] |

| L1196M ("Gatekeeper" Mutation) | Steric hindrance within the ATP-binding pocket.[1][5] | ||

| I1171T/N/S | Alters the conformation of the kinase domain.[4][5] | ||

| G1269A | Affects the ATP-binding pocket.[1][4] | ||

| EGFR Inhibitors | EGFR | T790M ("Gatekeeper" Mutation) | Increases ATP affinity, reducing competitive inhibition by first-generation TKIs.[6][7] |

| C797S | Prevents covalent binding of third-generation inhibitors like osimertinib.[7] |

Gene Amplification

Amplification of the target oncogene can also lead to resistance. The increased copy number of the target gene results in overexpression of the kinase, which can overwhelm the inhibitory capacity of the TKI at standard clinical doses. For instance, ALK amplification has been observed in a small subset of patients with acquired resistance to crizotinib.[3]

Off-Target Resistance Mechanisms

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the drug's target, thereby reactivating downstream signaling cascades crucial for cell survival and proliferation.

Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating other receptor tyrosine kinases (RTKs) that can signal through the same downstream pathways as the inhibited target.

-

MET Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of resistance to both EGFR and ALK inhibitors.[4][8][9] MET activation can lead to the phosphorylation of ERBB3 (HER3), which in turn reactivates the PI3K/AKT and MAPK/ERK signaling pathways, promoting cell survival and proliferation despite the continued inhibition of the primary target.[10]

-

EGFR/HER2 Activation: In the context of ALK-TKI resistance, activation of EGFR and other members of the HER family of receptors has been implicated as a bypass mechanism.[4]

-

Other RTK Activation: Activation of other RTKs such as IGF-1R has also been reported to confer resistance to EGFR inhibitors.[11]

Table 2: Key Bypass Signaling Pathways in TKI Resistance

| Primary TKI Target | Bypass Pathway Activated | Downstream Signaling |

| EGFR | MET Amplification | PI3K/AKT, MAPK/ERK |

| ALK | MET Amplification | PI3K/AKT, MAPK/ERK |

| ALK | EGFR/HER2 Activation | PI3K/AKT, MAPK/ERK |

| EGFR | IGF-1R Activation | PI3K/AKT |

Downstream Pathway Alterations

Mutations or alterations in components of the signaling pathways downstream of the target kinase can also lead to resistance by rendering the cells independent of the upstream signal.

-

PIK3CA Mutations: Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, can lead to constitutive activation of the PI3K/AKT pathway.[12]

-

KRAS/BRAF Mutations: Mutations in KRAS or BRAF can constitutively activate the MAPK/ERK pathway.[10][12]

Phenotypic Transformation

In some cases, cancer cells can undergo a change in their fundamental cell type, a process known as phenotypic transformation, to become resistant to TKIs.

-

Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular program that has been linked to resistance to various TKIs.[7]

-

Histologic Transformation: A notable example is the transformation of EGFR-mutant non-small cell lung cancer (NSCLC) into small cell lung cancer (SCLC), which is a neuroendocrine tumor type that is not dependent on EGFR signaling.[13]

Visualizing Resistance Pathways and Experimental Workflows

Signaling Pathways in TKI Resistance

The following diagram illustrates the major signaling pathways involved in TKI resistance, highlighting both on-target and off-target mechanisms.

Caption: Signaling pathways implicated in TKI resistance.

Experimental Workflow for Investigating this compound Resistance

The following diagram outlines a typical experimental workflow to identify and characterize mechanisms of resistance to this compound.

Caption: Workflow for developing and characterizing resistant cell lines.

Detailed Experimental Protocols

Generation of this compound-Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to this compound for in vitro studies.

Methodology:

-

Culture a cancer cell line known to be sensitive to this compound in standard growth medium.

-

Initially, treat the cells with a low concentration of this compound (e.g., the IC20, or 20% inhibitory concentration).

-

Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.

-

Continue this process of dose escalation over several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM or at least 10-fold higher than the initial IC50).

-

Isolate and expand single-cell clones to ensure a homogenous resistant population.

-

Regularly verify the resistant phenotype by comparing the IC50 of the resistant cells to the parental sensitive cells using a cell viability assay.

Cell Viability Assays (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and quantify the level of resistance.

Methodology:

-

Seed parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density.

-

Allow the cells to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the activation state of the target kinase and downstream signaling pathways.

Methodology:

-

Culture sensitive and resistant cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of the target kinase (e.g., p-ALK, ALK, p-EGFR, EGFR) and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Next-Generation Sequencing (NGS) for Mutation and Copy Number Variation (CNV) Analysis

Objective: To identify secondary mutations in the target kinase or other cancer-related genes, and to detect gene amplification events.

Methodology:

-

Extract high-quality genomic DNA from both parental and resistant cell lines.

-

Prepare sequencing libraries using a commercially available kit. For targeted analysis, use a custom gene panel that includes the target kinase and known cancer driver genes. For a broader analysis, perform whole-exome sequencing.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Align the sequencing reads to the human reference genome.

-

Call single nucleotide variants (SNVs) and insertions/deletions (indels) using a variant calling algorithm (e.g., GATK). Compare the variants in the resistant cells to the parental cells to identify acquired mutations.

-

Analyze the sequencing data for copy number variations to identify gene amplifications (e.g., MET amplification).

Conclusion

The development of resistance to targeted therapies like this compound is a complex and multifaceted process. A thorough understanding of the potential on-target and off-target resistance mechanisms is essential for the continued development and effective clinical use of this agent. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers to investigate and ultimately overcome this compound resistance, with the goal of improving patient outcomes.

References

- 1. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Distinct evolutionary paths to TKI resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Sunitinib in Laboratory Models

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, in preclinical laboratory settings. The information is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and RET.[1][2] Its ability to simultaneously target pathways involved in tumor growth, angiogenesis, and metastasis makes it a valuable tool in cancer research.[1][3]

Data Presentation: Sunitinib Dosage and Administration in Murine Models

The following tables summarize the quantitative data on sunitinib dosage and administration from various preclinical studies.

Table 1: In Vivo Efficacy Studies

| Animal Model | Cancer Type | Dosage | Route of Administration | Treatment Duration | Key Findings |

| Murine Xenografts | Pediatric Solid Tumors (e.g., Rhabdomyosarcoma, Ewing's Sarcoma) | 53.5 mg/kg | Oral Gavage | 28 days | Significant tumor growth inhibition and prolonged event-free survival in the majority of solid tumor xenografts.[4] |

| Balb/c Mice (RENCA tumor model) | Renal Cell Carcinoma | 60 mg/kg/day | Oral | Continuous | Significantly extended survival compared to vehicle controls.[5] |

| Balb/c Mice (4T1 tumor model) | Metastatic Breast Cancer | 60 mg/kg/day | Oral | Continuous | Shortened overall survival in this specific metastatic model.[5] |

Table 2: Pharmacokinetic Studies in Mice

| Animal Model | Dosage | Route of Administration | Key Pharmacokinetic Parameters |

| Balb/c Mice | Single dose of 30, 60, or 120 mg/kg | Oral | All doses achieved a similar Cmax of ≥2 μM within a few hours. Clearance was dose-dependent, being more rapid at the lower dose.[5] |

| FVB Mice | Single dose of 42.4 mg/kg | Gavage | Plasma AUC showed a 12-hour rhythm, with higher exposure when administered at 4 a.m. and 4 p.m.[6] |

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of sunitinib in a murine xenograft model.

1. Cell Culture and Implantation:

- Human tumor cell lines (e.g., from pediatric solid tumors) are cultured under appropriate conditions.[4]

- Harvest cells during logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

- Inject a specific number of cells (typically 1x10^6 to 1x10^7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Sunitinib Formulation and Administration:

- Prepare sunitinib solution for oral administration. A common vehicle is acidified water (pH up to 6.0).[6]

- Administer sunitinib or vehicle control daily via oral gavage at the desired dose (e.g., 53.5 mg/kg).[4]

4. Efficacy Evaluation:

- Measure tumor volume and body weight 2-3 times per week.

- The primary endpoint is typically tumor growth inhibition or time to a specific tumor volume.

- At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).

5. Humane Endpoints:

- Establish and adhere to humane endpoints in accordance with institutional guidelines. This may include tumor size limits, body weight loss (e.g., >20%), or clinical signs of distress such as dyspnea or ataxia.[5]

Protocol 2: Pharmacokinetic Analysis in Mice

This protocol describes a method for determining the pharmacokinetic profile of sunitinib in mice.

1. Animal Dosing:

- Administer a single oral dose of sunitinib (e.g., 30, 60, or 120 mg/kg) to a cohort of mice (e.g., Balb/c).[5]

- For studies investigating circadian effects, dose separate groups of mice at different times of the day.[6]

2. Blood Sample Collection:

- At predetermined time points after dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect blood samples from a subset of mice from each dose group.[5]